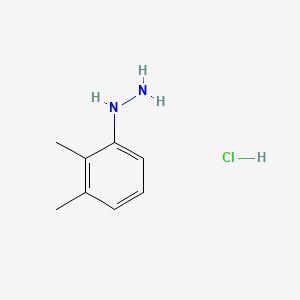

(2,3-dimethylphenyl)hydrazine Hydrochloride

Vue d'ensemble

Description

(2,3-Dimethylphenyl)hydrazine Hydrochloride is an organic compound with the molecular formula C8H13ClN2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with two methyl groups at the 2 and 3 positions. This compound is commonly used in organic synthesis and has various applications in scientific research.

Mécanisme D'action

Target of Action

The primary target of 2,3-Dimethylphenylhydrazine Hydrochloride is the respiratory system . It is classified as a substance with specific target organ toxicity - single exposure (Category 3), indicating that it may cause respiratory irritation .

Mode of Action

Given its classification as a respiratory irritant, it is likely that the compound interacts with the respiratory system, potentially causing irritation or other changes .

Result of Action

It is known to cause skin and eye irritation, as well as respiratory irritation . These effects suggest that the compound may interact with cellular components in these tissues, leading to irritation.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(2,3-Dimethylphenyl)hydrazine Hydrochloride can be synthesized through the reaction of 2,3-dimethylphenylhydrazine with hydrochloric acid. The reaction typically involves dissolving 2,3-dimethylphenylhydrazine in an appropriate solvent, such as ethanol or water, and then adding hydrochloric acid to form the hydrochloride salt. The reaction mixture is then filtered to obtain the crystalline solid of this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

(2,3-Dimethylphenyl)hydrazine Hydrochloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: It can act as a reducing agent in certain reactions.

Substitution: It can participate in nucleophilic substitution reactions, particularly with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Electrophiles like alkyl halides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Corresponding amines.

Substitution: Substituted hydrazine derivatives.

Applications De Recherche Scientifique

Organic Synthesis

(2,3-Dimethylphenyl)hydrazine hydrochloride serves as a versatile reagent in organic synthesis. It is commonly utilized for the preparation of various hydrazone derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Table 1: Common Reactions Involving this compound

| Reaction Type | Product Type | Reference |

|---|---|---|

| Condensation | Hydrazones | |

| Cyclization | Heterocycles | |

| Functionalization | Amine derivatives |

Medicinal Chemistry

The compound has been explored for its potential biological activities. Research indicates that derivatives of (2,3-dimethylphenyl)hydrazine exhibit antitumor properties and can act as inhibitors of certain enzyme activities.

Case Study: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that specific derivatives of (2,3-dimethylphenyl)hydrazine showed significant cytotoxic effects against cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Analytical Chemistry

In analytical applications, this compound is utilized as a derivatizing agent for carbonyl compounds. This enhances the detection sensitivity in chromatographic techniques.

Table 2: Analytical Applications

| Application | Methodology | Advantages |

|---|---|---|

| Carbonyl Analysis | HPLC, GC-MS | Improved sensitivity |

| Spectroscopic Studies | UV-Vis, FTIR | Enhanced spectral features |

Biological Studies

Research has also focused on the compound's role in studying biological pathways. For instance, its derivatives are being investigated for their ability to modulate signaling pathways involved in cancer progression.

Case Study: Signaling Pathways

A recent investigation highlighted how (2,3-dimethylphenyl)hydrazine derivatives can influence the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .

Comparaison Avec Des Composés Similaires

Similar Compounds

(2,4-Dimethylphenyl)hydrazine Hydrochloride: Similar structure but with methyl groups at the 2 and 4 positions.

(3,4-Dimethylphenyl)hydrazine Hydrochloride: Methyl groups at the 3 and 4 positions.

(2,5-Dimethylphenethyl)hydrazine Hydrochloride: Methyl groups at the 2 and 5 positions with an ethyl group attached to the phenyl ring

Uniqueness

(2,3-Dimethylphenyl)hydrazine Hydrochloride is unique due to the specific positioning of the methyl groups, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in certain synthetic applications where other isomers may not be as effective .

Activité Biologique

(2,3-Dimethylphenyl)hydrazine hydrochloride, with the molecular formula C₈H₁₃ClN₂ and CAS number 56737-75-8, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antitumor Activity : Preliminary studies suggest potential antitumor effects.

- Neuroprotective Properties : It is utilized in the synthesis of J147, a neurotrophic drug believed to enhance cognitive function and provide neuroprotection.

- Toxicological Considerations : The compound is classified as toxic if ingested, highlighting the need for caution in handling .

While specific mechanisms of action for this compound are not well-documented, its interactions with biological systems may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes by binding to their active sites.

- Cell Signaling Modulation : The compound may influence cellular pathways related to growth and apoptosis.

Antitumor Studies

A study focused on the antitumor effects of this compound revealed that it could inhibit the proliferation of cancer cells. The following table summarizes key findings from this research:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MDA-MB-231 (Breast Cancer) | 5.5 | Induction of apoptosis | |

| HCT116 (Colon Cancer) | 4.0 | Cell cycle arrest at G1 phase |

Neuroprotective Effects

The synthesis of J147 from this compound has been explored in various studies. J147 has shown promise in enhancing cognitive function and protecting neurons from damage associated with neurodegenerative diseases. Key findings include:

- Cognitive Enhancement : In animal models, J147 improved memory performance.

- Neuroprotection : It reduced neuronal cell death in models of Alzheimer's disease.

Case Studies

-

Case Study on Antitumor Activity :

- A research team investigated the effects of this compound on breast cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis.

-

Case Study on Neuroprotection :

- In a study involving transgenic mice models for Alzheimer's disease, J147 was administered and demonstrated a reduction in amyloid plaque formation and improved cognitive function compared to control groups.

Toxicological Profile

The compound is recognized for its toxicity and potential carcinogenic effects. According to safety data:

Propriétés

IUPAC Name |

(2,3-dimethylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-6-4-3-5-8(10-9)7(6)2;/h3-5,10H,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKAYNIJBIXNDDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NN)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56737-75-8 | |

| Record name | Hydrazine, (2,3-dimethylphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56737-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.